Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in chemical and pharmaceutical research due to its various biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 297.31 g/mol. This compound is categorized as a pyrazolopyridine derivative, which is known for its potential therapeutic applications.
The synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be approached through several methods. One notable method involves the use of a one-step synthesis strategy, which simplifies the process by reducing the number of reaction steps required. This approach utilizes various precursors and reagents to achieve the final product efficiently.
Recent advancements in synthetic methodologies, including the use of artificial intelligence for retrosynthesis planning, have improved the efficiency and accuracy of predicting feasible synthetic routes for this compound .
The molecular structure of Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a bicyclic framework characteristic of pyrazolopyridines.
CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=CC=C3
OIESUURKYHDBRO-UHFFFAOYSA-N
InChI=1S/C16H15N3O3/c1-2-22-16(21)13-8-17-15-12(14(13)20)9-18-19(15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20)
The structure includes a hydroxyl group at the 4-position and an ethyl ester at the 5-position, contributing to its biological activity.
Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can participate in various chemical reactions due to its functional groups.
These reactions are relevant in synthetic organic chemistry for modifying the compound to enhance its properties or biological activity .
The mechanism of action for Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate primarily involves its interaction with specific biological targets, such as enzymes or receptors in cellular pathways.
Research indicates that compounds in this class may act as phosphodiesterase inhibitors, which play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting phosphodiesterases, these compounds can potentially enhance cAMP signaling pathways, leading to various therapeutic effects such as anti-inflammatory actions or bronchodilation in respiratory diseases .
Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research .
Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific uses:
The ongoing research into this compound highlights its versatility and potential for therapeutic applications across various fields within medicinal chemistry and pharmacology .
The synthesis of pyrazolo[3,4-b]pyridines dates back to Ortoleva's pioneering work in 1908, which involved the condensation of diphenylhydrazone with pyridine using iodine as an oxidant to yield the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) [1]. By 1911, Bulow expanded this methodology by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, establishing a versatile route to N-phenyl-3-methyl-substituted derivatives [1]. These early approaches relied on stoichiometric reagents and harsh conditions, limiting regiocontrol and functional group tolerance.
The mid-20th century saw the emergence of cyclocondensation strategies using 1,3-dicarbonyl compounds and hydrazines. However, these methods frequently produced regioisomeric mixtures (up to 1:1 ratios) when unsymmetrical 1,3-dicarbonyls were employed, complicating purification [9]. A significant advancement came with the recognition that tautomeric equilibria favor the 1H-isomer over the 2H-form by ~9 kcal/mol, as confirmed by AM1 calculations [1]. This thermodynamic preference guided synthetic designs toward more stable products, though kinetic control remained challenging.
Modern refinements focus on green chemistry principles and atom efficiency. For example, copper(II) nitrate-catalyzed cyclocondensation at room temperature achieves high regioselectivity (>95:5) and reduced reaction times (<60 minutes) compared to acid-mediated classical approaches [9].
Table 1: Evolution of Key Synthetic Methods for Pyrazolo[3,4-b]Pyridines
Period | Key Method | Limitations/Advancements | Representative Yield |
---|---|---|---|
Early 1900s | Iodine-mediated cyclization (Ortoleva) | Harsh conditions, narrow substrate scope | Not reported |
1910s-1950s | AcOH-catalyzed diketone cyclization (Bulow) | Moderate regioselectivity | 40-60% |
Late 20th c. | Hydrazine + 1,3-dicarbonyl cyclocondensation | Isomeric mixtures, acid corrosion | 50-75% (mixed isomers) |
21st c. | Cu(II)-catalyzed room-temp cyclization | High regioselectivity, mild conditions | 80-95% |
Regioselectivity in N1-substitution is paramount due to the potential for two tautomers (1H- and 2H-). Unsubstituted pyrazolo[3,4-b]pyridines exhibit rapid tautomerism, complicating structural assignment and purification [1]. Strategic N1-alkylation or arylation locks the scaffold in the thermodynamically favored 1H-form, simplifying downstream chemistry and enabling precise structural control. Analysis of >300,000 compounds reveals that ~31.8% carry an N1-methyl group, while N1-phenyl (15.2%) and N1-unsubstituted (19.7%) variants are also prevalent [1].
Key regioselective approaches include:
Table 2: Regioselectivity Control in N1-Substituted Derivatives
Strategy | Mechanistic Basis | Advantage | Example N1-Substituent |
---|---|---|---|
Preformed N1-substituted pyrazoles | Blocking N1 prior to ring closure | 100% regioselectivity | Benzyl (C₆H₅CH₂-) |
Transition metal catalysis | Chelation-directed functionalization | Compatible with late-stage diversification | Aryl, Heteroaryl |
Thermodynamic control | In situ equilibration to 1H-tautomer | No specialized reagents needed | Methyl, Cycloalkyl |
Scaffold construction hinges on two retrosynthetic disconnections: pyrazole annulation onto pyridines or pyridine ring formation on pyrazoles.
Pyridine-first strategies employ substituted pyridines as cores for pyrazole fusion. For ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, typical routes use 4-chloro- or 4-hydroxypyridine derivatives condensed with benzylhydrazine. The Gould-Jacobs reaction exemplifies this, where anilino pyridines undergo cyclocondensation with hydrazine [1]. Limitations include poor accessibility of multisubstituted pyridines and competing side reactions at multiple nitrogen sites.
Pyrazole-first routes leverage readily modified pyrazole cores. 5-Aminopyrazoles (e.g., 1-benzyl-3-methyl-5-aminopyrazole) react with 1,3-dielectrophiles like β-ketoesters or ynones. For instance, condensation with ethyl acetoacetate yields ethyl 1-benzyl-3-methyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate analogues [1] [9]. This approach benefits from:
Recent innovations include multicomponent reactions (MCRs) that converge pyrazole and pyridine precursors in one pot. A notable example couples benzylhydrazine, ethyl acetoacetate, and aldehydes under microwave irradiation to assemble trisubstituted pyrazolo[3,4-b]pyridines in ≤85% yield [9].
Transition metal catalysis has revolutionized pyrazolo[3,4-b]pyridine synthesis by enabling C-H activation, redox-neutral cyclizations, and asymmetric functionalization. Key advancements include:
Copper catalysis: Cu(II) salts mediate oxidative cyclizations with enhanced regiocontrol. For example, Cu(NO₃)₂ catalyzes the cyclocondensation of β-enaminones with hydrazines, yielding 4-hydroxypyrazolo[3,4-b]pyridines like ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate at room temperature [9]. The mechanism involves single-electron transfer (SET) from copper to activate the enaminone toward nucleophilic attack.
Palladium-catalyzed C-N coupling: Pd(0)/Pd(II) cycles facilitate intramolecular amination for scaffold assembly. A 2024 study achieved N1-arylated derivatives via Pd/Xantphos-catalyzed coupling between 4-chloropyrazolo precursors and arylboronic acids [3]. This method tolerates ester groups, crucial for C5-carboxylate retention.
Ruthenium photoredox systems: Ru(bpy)₃Cl₂ enables radical cyclizations under visible light. One protocol couples in situ-generated diazo compounds with alkynylpyridines to form the pyrazole ring, achieving 70–92% yields with excellent functional group compatibility [10].
Table 3: Transition Metal-Catalyzed Cyclization Methods
Catalyst | Reaction Type | Key Conditions | Yield Range | Application to Target Compound |
---|---|---|---|---|
Cu(NO₃)₂ | Oxidative cyclocondensation | RT, 1 h, H₂O/EtOH | 80-95% | 4-Hydroxy-5-carboxylate formation |
Pd(PPh₃)₄/Xantphos | Suzuki-Miyaura coupling | 80°C, K₂CO₃, toluene | 65-90% | N1-Arylation |
Ru(bpy)₃Cl₂ | Photoredox radical cyclization | Visible light, RT | 70-92% | One-pot scaffold assembly |
FeCl₃ | Radical C-H amination | TBHP oxidant, 60°C | 55-85% | Late-stage C6 functionalization |
Ligand design profoundly impacts efficacy. BaryPhos-type ligands incorporate hydrogen-bonding motifs that preorganize substrates via noncovalent interactions (NCIs), enhancing enantioselectivity in asymmetric variants [10]. Computational studies confirm that steric bulk and electronic tuning in ligands like Ph-MeOBIPHEP suppress unwanted isomerization during cyclization [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3